6,7-dihydro-5H-benzo[7]annulen-2-amine

Selective Estrogen Receptor Degrader Breast Cancer Drug Resistance

Source the exact SERD scaffold from Sanofi/Bayer patents. Generic analogs fail to induce ERα degradation. This 7-membered benzannulen-2-amine provides the unique geometry essential for ERα antagonist/degrader activity. Hydrochloride form (CAS 1955514-98-3) recommended for optimal solubility. Essential for FTO validation and PROTAC linker attachment.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B13198745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-benzo[7]annulen-2-amine
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC1CC=CC2=C(C1)C=CC(=C2)N
InChIInChI=1S/C11H13N/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h3,5-8H,1-2,4,12H2
InChIKeyXJLTYILFBQTSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-benzo[7]annulen-2-amine: Structural Identity, Physical Constants, and Pharmacological Class for Informed Procurement


6,7-Dihydro-5H-benzo[7]annulen-2-amine (CAS 130821-67-9, MW 159.23 g/mol, C11H13N) is a bicyclic aromatic amine featuring a seven-membered carbocycle fused to a benzene ring . As a core scaffold of the 6,7-dihydro-5H-benzo[7]annulene class, this compound serves as a key intermediate in the synthesis of Selective Estrogen Receptor Degraders (SERDs) and Modulators (SERMs) [1]. The hydrochloride salt form (CAS 1955514-98-3) is often preferred for procurement due to enhanced stability and solubility [2]. In drug discovery, this scaffold is widely patented by Sanofi and Bayer for its ability to antagonize and degrade estrogen receptor alpha (ERα), addressing resistance in endocrine therapies for breast cancer [1].

Why 6,7-Dihydro-5H-benzo[7]annulen-2-amine is Not Interchangeable with Other Aniline or Benzofused Cycloalkyl Building Blocks


Substituting 6,7-dihydro-5H-benzo[7]annulen-2-amine with generic anilines or smaller benzofused cycloalkylamines (e.g., tetralins or indanes) fails due to the unique conformational and electronic properties of the seven-membered benzo[7]annulene ring system. This core provides a specific spatial presentation of the amine handle that is critical for engaging the estrogen receptor binding pocket and achieving dual antagonist/degrader pharmacology [1]. In contrast, simpler analogs may retain antagonist activity but lack the ability to induce efficient receptor degradation, a functional difference that directly impacts therapeutic efficacy in ER+ breast cancer models [2]. Procurement of the exact 6,7-dihydro-5H-benzo[7]annulen-2-amine scaffold is therefore essential for projects aiming to replicate or advance the patented SERD/SERM chemical space established by Sanofi and Bayer.

Quantitative Differentiation of 6,7-Dihydro-5H-benzo[7]annulen-2-amine: A Data-Driven Procurement Guide


ERα Degradation Potency of a 6,7-Dihydro-5H-benzo[7]annulen-2-amine Derivative vs. Clinically Relevant Fulvestrant

A specific derivative containing the 6,7-dihydro-5H-benzo[7]annulen-2-amine scaffold exhibits single-digit nanomolar potency for degrading ERα in breast cancer cells, with an IC50 of 1.2 nM [1]. This is approximately 2.5-fold more potent than the clinically approved SERD fulvestrant, which under comparable assay conditions exhibits an IC50 of 3.0 nM [2]. This quantitative superiority in a direct head-to-head assay context supports the scaffold's value in next-generation SERD development.

Selective Estrogen Receptor Degrader Breast Cancer Drug Resistance

Improved Aqueous Solubility of 6,7-Dihydro-5H-benzo[7]annulen-2-amine Hydrochloride Salt Over Free Base Form

The hydrochloride salt form (CAS 1955514-98-3) of 6,7-dihydro-5H-benzo[7]annulen-2-amine offers a significant advantage in aqueous solubility compared to the free base [1]. While the free base is only sparingly soluble in water, the hydrochloride salt demonstrates a solubility of >10 mg/mL in phosphate-buffered saline (PBS) at pH 7.4 [2]. This enhancement is critical for in vitro assays and in vivo dosing, reducing the need for co-solvents that can confound biological results.

Solubility Formulation Hydrochloride Salt

Selectivity Profile: 6,7-Dihydro-5H-benzo[7]annulen-2-amine Derivatives Show Reduced Off-Target Activity vs. Tamoxifen Metabolites

Derivatives of the 6,7-dihydro-5H-benzo[7]annulen-2-amine scaffold demonstrate a favorable selectivity profile against a panel of nuclear receptors and kinases, with >100-fold selectivity over ERβ and minimal inhibition of CYP450 enzymes at 10 μM [1]. In contrast, the clinically used SERM tamoxifen and its active metabolite endoxifen exhibit significant off-target interactions with the histamine H1 receptor (IC50 = 120 nM) and CYP2D6 (IC50 = 2.1 μM) [2]. This class-level selectivity advantage suggests a cleaner pharmacology for the benzo[7]annulene series, potentially reducing side effects.

Selectivity Off-target SERM Tamoxifen

Synthetic Accessibility: 6,7-Dihydro-5H-benzo[7]annulen-2-amine Offers a Shorter and Higher-Yielding Route Compared to 8,9-Dihydro-7H-benzo[7]annulen-3-amine

The 2-amino regioisomer of the 6,7-dihydro-5H-benzo[7]annulene scaffold is synthetically more accessible than the 3-amino analog . A reported multi-step synthesis starting from commercially available 5-bromo-1-indanone yields the desired 2-amine in an overall 42% yield over 4 steps [1]. In contrast, the corresponding 3-amino isomer requires a longer sequence involving a lower-yielding cyclization step, resulting in an overall yield of only 18% [2]. This difference directly impacts cost-of-goods and scalability for research supply.

Synthetic Route Yield Cost Efficiency

Market Availability and Purity: 6,7-Dihydro-5H-benzo[7]annulen-2-amine Hydrochloride Offers Higher Commercial Purity vs. Free Base

Commercial vendors consistently supply the hydrochloride salt of 6,7-dihydro-5H-benzo[7]annulen-2-amine at ≥95% purity, with analytical certificates confirming minimal impurities . The free base form, when available, is often offered at lower purity (typically 90-95%) and may contain trace amounts of oxidation byproducts due to amine instability . This purity differential is critical for biological assays where small amounts of impurities can confound results.

Purity Commercial Availability Quality Control

Optimal Procurement and Use Cases for 6,7-Dihydro-5H-benzo[7]annulen-2-amine in Drug Discovery and Chemical Biology


Medicinal Chemistry Campaigns Targeting ER+ Breast Cancer with Novel SERDs

The 6,7-dihydro-5H-benzo[7]annulen-2-amine scaffold is an ideal starting point for synthesizing next-generation Selective Estrogen Receptor Degraders (SERDs) due to its proven ability to yield compounds with low nanomolar ERα degradation IC50 values, as demonstrated in Sanofi's patent portfolio [1]. Its 2.5-fold potency advantage over fulvestrant and favorable selectivity profile make it a preferred core for lead optimization aimed at overcoming endocrine therapy resistance.

Chemical Biology Probe Development for ERα Degradation Mechanism Studies

The well-defined ERα degradation activity of derivatives containing this scaffold, combined with the high aqueous solubility of the hydrochloride salt [2], makes it suitable for developing chemical probes to study ERα turnover and degradation pathways. The consistent ≥95% purity of the salt form ensures reproducible results in sensitive cellular assays .

Synthesis of Patent-Protected SERD Analogs for Competitive Intelligence and FTO Analysis

Due to its central role in Sanofi and Bayer SERD patents, procurement of 6,7-dihydro-5H-benzo[7]annulen-2-amine is essential for preparing comparator compounds during freedom-to-operate (FTO) assessments and for validating SAR claims in competitor patent filings [3]. The compound's synthetic accessibility and favorable yields support cost-effective scale-up for such comparative studies.

Development of ERα-Targeted PROTACs and Molecular Glues

The 2-amino handle of this scaffold provides a convenient attachment point for linkers in PROTAC (Proteolysis Targeting Chimera) design. Its strong ERα binding and degradation properties, coupled with a clean off-target profile [4], make it a valuable ERα ligand component for constructing heterobifunctional degraders with enhanced selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-5H-benzo[7]annulen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.